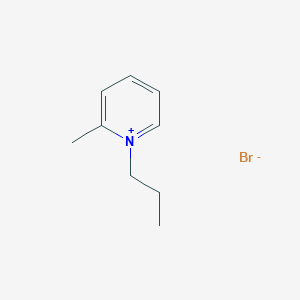
1-Propyl-2-methylpyridinium bromide; 99%
Descripción general
Descripción
1-Propyl-2-methylpyridinium bromide is a chemical compound with the CAS number 5411-09-6 . It is used in laboratory chemicals and the manufacture of substances . The compound is not yet fully tested .
Molecular Structure Analysis
The sum formula of 1-Propyl-2-methylpyridinium bromide is C9H14BrN . Its molecular weight is 216.12 . The melting point is 106 °C .Physical And Chemical Properties Analysis
1-Propyl-2-methylpyridinium bromide has a melting point of 106 °C . It is a substance not yet fully tested . It exhibits higher surface activities than conventional surfactants with corresponding alkyl chain lengths .Aplicaciones Científicas De Investigación
Pyridinium Ionic Liquids
1-Propyl-2-methylpyridinium bromide: is a structurally diverse pyridinium salt that has been utilized as a pyridinium ionic liquid . These ionic liquids are known for their low volatility and thermal stability, making them suitable for a variety of industrial and scientific applications. They serve as solvents and reagents in chemical reactions due to their unique solvation properties, which can significantly alter reaction pathways and yields.
Gene Delivery
In the field of gene therapy, pyridinium salts like 1-Propyl-2-methylpyridinium bromide have shown potential in gene delivery applications . Their structural properties allow them to form complexes with genetic material, facilitating the transport of genes into cells. This is particularly important for the development of new treatments for genetic disorders.
Pharmaceuticals
Pyridinium salts are integral in pharmaceuticals, acting as intermediates in the synthesis of various drugs . They exhibit a range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-cholinesterase effects. This makes 1-Propyl-2-methylpyridinium bromide a valuable compound in the development and production of bioactive molecules.
Materials Science
In materials science, 1-Propyl-2-methylpyridinium bromide is used in the synthesis of advanced materials . Its role as a precursor in the formation of polymers and composites is critical. These materials have applications in electronics, coatings, and as functional materials with specific properties like conductivity or photoreactivity.
Organic Synthesis
This compound plays a significant role in organic synthesis, where it is used as a catalyst and a reactant . Its ionic nature can lead to the formation of novel organic compounds through various synthetic routes, including cyclization, alkylation, and as a component in multicomponent reactions.
Analytical Chemistry
1-Propyl-2-methylpyridinium bromide: finds use in analytical chemistry, particularly in the development of new analytical methods . It can be involved in the synthesis of reagents, indicators, and other compounds that are essential for detecting, quantifying, and studying chemical substances.
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Propyl-2-methylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . .
Mode of Action
Pyridinium salts, in general, have been highlighted for their wide range of reactivity and applications , suggesting that they may interact with various targets in different ways.
Biochemical Pathways
As a pyridinium salt, it may potentially influence a variety of biochemical processes due to the diverse roles these compounds play in natural products and bioactive pharmaceuticals .
Result of Action
As a member of the pyridinium salts, it may have diverse effects depending on its specific targets and mode of action .
Propiedades
IUPAC Name |
2-methyl-1-propylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-7-10-8-5-4-6-9(10)2;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJITKCUPZPMFZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60636364 | |
| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-2-methylpyridinium bromide | |
CAS RN |
5411-09-6 | |
| Record name | NSC10902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-propylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60636364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



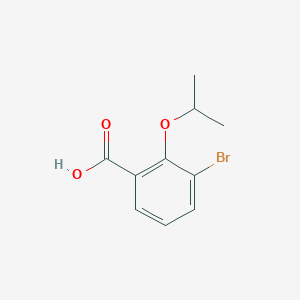
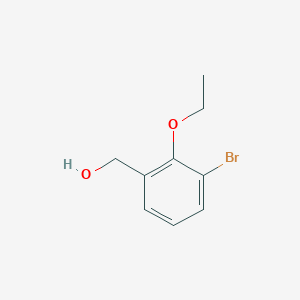
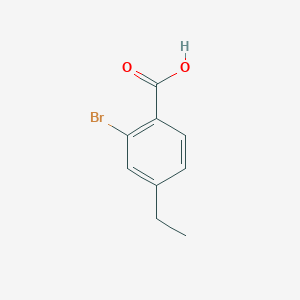
![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)

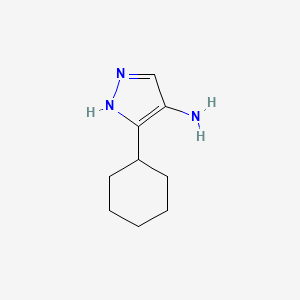



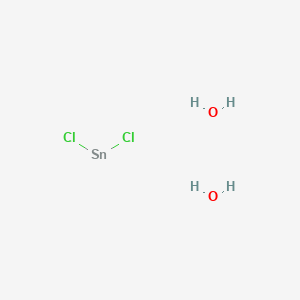
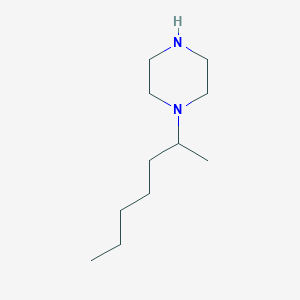
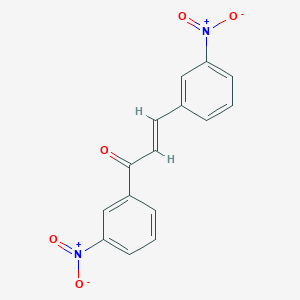

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)